molecular formula C13H8F2S B14654089 Bis(4-fluorophenyl)methanethione CAS No. 53117-13-8

Bis(4-fluorophenyl)methanethione

Cat. No.: B14654089
CAS No.: 53117-13-8
M. Wt: 234.27 g/mol
InChI Key: NHJFTFOLSYVFRZ-UHFFFAOYSA-N
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Description

Bis(4-fluorophenyl)methanethione is an organosulfur compound characterized by the presence of two 4-fluorophenyl groups attached to a central methanethione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-fluorophenyl)methanethione typically involves the reaction of 4-fluorobenzaldehyde with a sulfur source under specific conditions. One common method is the reaction of 4-fluorobenzaldehyde with hydrogen sulfide in the presence of a catalyst such as triethylamine. The reaction is carried out under an inert atmosphere at elevated temperatures to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Bis(4-fluorophenyl)methanethione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the methanethione group to a methylene group.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Bis(4-fluorophenyl)methane.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Bis(4-fluorophenyl)methanethione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials such as polymers and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Bis(4-fluorophenyl)methanethione involves its interaction with biological molecules, particularly proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can disrupt various cellular processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-fluorophenyl)methanone: Similar structure but with a carbonyl group instead of a methanethione group.

    Bis(4-fluorophenyl)methanol: Contains a hydroxyl group instead of a methanethione group.

    Bis(4-fluorophenyl)methane: Lacks the sulfur atom, making it less reactive.

Uniqueness

Bis(4-fluorophenyl)methanethione is unique due to the presence of the methanethione group, which imparts distinct chemical reactivity and potential biological activity. The sulfur atom in the methanethione group allows for interactions with thiol groups in proteins, which is not possible with the similar compounds listed above.

Properties

IUPAC Name

bis(4-fluorophenyl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2S/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJFTFOLSYVFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=S)C2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90541578
Record name Bis(4-fluorophenyl)methanethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53117-13-8
Record name Bis(4-fluorophenyl)methanethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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